molecular formula C16H13N3O3 B11839196 4-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid

4-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid

Cat. No.: B11839196
M. Wt: 295.29 g/mol
InChI Key: HFQRTKIEGCNSTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a benzoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-oxoquinazoline with 4-aminobenzoic acid under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-oxoquinazoline: Shares the quinazolinone core but lacks the benzoic acid moiety.

    4-Aminobenzoic acid: Contains the benzoic acid moiety but lacks the quinazolinone core.

Uniqueness

4-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid is unique due to its combined structure, which imparts distinct chemical and biological properties not found in its individual components. This combination allows for a broader range of applications and interactions in various scientific fields.

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

4-[(2-methyl-4-oxoquinazolin-3-yl)amino]benzoic acid

InChI

InChI=1S/C16H13N3O3/c1-10-17-14-5-3-2-4-13(14)15(20)19(10)18-12-8-6-11(7-9-12)16(21)22/h2-9,18H,1H3,(H,21,22)

InChI Key

HFQRTKIEGCNSTC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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